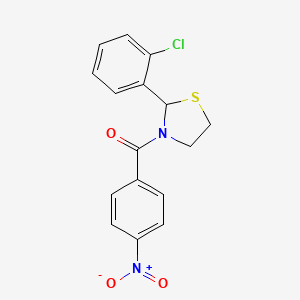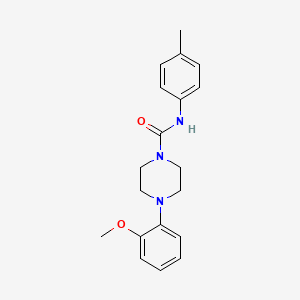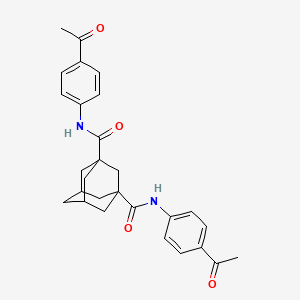![molecular formula C16H21N3OS B4995013 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, commonly known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.
Mecanismo De Acción
TAK-915 works by inhibiting the activity of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which is an enzyme that breaks down cAMP and cGMP in the brain. These signaling molecules play important roles in neuronal signaling and synaptic plasticity, which are essential for learning and memory. By inhibiting this compound, TAK-915 increases the levels of cAMP and cGMP, leading to enhanced neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, which can lead to increased synaptic plasticity and improved cognitive function. It also regulates the levels of inflammatory cytokines, which are implicated in the pathogenesis of various cognitive disorders. Additionally, TAK-915 can modulate the activity of neurotransmitter systems, such as dopamine and glutamate, which are involved in cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages as a research tool for studying cognitive disorders. It is a potent and selective inhibitor of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide, which allows for precise modulation of cAMP and cGMP signaling pathways in the brain. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to using TAK-915 in lab experiments. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, its effects on other PDE4 isoforms and signaling pathways in the brain are not well understood.
Direcciones Futuras
There are several future directions for research on TAK-915. One area of interest is the development of more potent and selective N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-915 in patients with cognitive disorders. Additionally, studies are needed to evaluate the long-term safety and efficacy of TAK-915 in humans. Finally, the potential use of TAK-915 in combination with other drugs for the treatment of cognitive disorders should be explored.
Métodos De Síntesis
The synthesis of TAK-915 involves a multistep process that starts with the preparation of 2-(2-thienyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-[2-(diethylamino)-3-pyridinyl]methanamine to yield the desired product. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential therapeutic effects in various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that TAK-915 can improve cognitive function and memory in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-915 in humans.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-3-19(4-2)16-13(7-5-9-17-16)12-18-15(20)11-14-8-6-10-21-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNKSUYVBJGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![propyl 4-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B4994940.png)
![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)

![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)

![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)